![molecular formula C10H13BrN2O2S B1271802 1-(3-Bromobenzenesulfonyl)piperazine CAS No. 179051-77-5](/img/structure/B1271802.png)
1-(3-Bromobenzenesulfonyl)piperazine
Overview
Description
1-(3-Bromobenzenesulfonyl)piperazine is a chemical compound with the molecular formula C10H13BrN2O2S. It is characterized by the presence of a piperazine ring substituted with a 3-bromobenzenesulfonyl group.
Mechanism of Action
Target of Action
It’s worth noting that piperazine compounds, which 1-(3-bromobenzenesulfonyl)piperazine is a derivative of, are known to have anthelmintic action, generally paralyzing parasites . This allows the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, a related compound, is known to act as a gaba receptor agonist . In the context of its anthelmintic action, piperazine compounds mediate their effect by paralyzing parasites .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Related piperazine compounds are known to induce apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 3-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated piperazine derivatives.
Scientific Research Applications
1-(3-Bromobenzenesulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-(4-Bromobenzenesulfonyl)piperazine
- 1-(3-Chlorobenzenesulfonyl)piperazine
- 1-(3-Methylbenzenesulfonyl)piperazine
Comparison: 1-(3-Bromobenzenesulfonyl)piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine or methyl groups), the bromine atom can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also affect its binding affinity to biological targets .
Biological Activity
1-(3-Bromobenzenesulfonyl)piperazine is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H13BrN2O2S. It features a piperazine ring substituted with a 3-bromobenzenesulfonyl group, which contributes to its reactivity and biological properties. The presence of the bromine atom enhances its ability to participate in nucleophilic substitution reactions, potentially influencing its interaction with biological targets.
Target of Action
Piperazine derivatives are known to exhibit various biological activities, including anthelmintic effects, where they typically paralyze parasites. This mechanism is primarily through the modulation of neurotransmitter systems, particularly as GABA receptor agonists.
Mode of Action
The compound acts by binding to specific receptors in biological systems, influencing pathways that lead to apoptosis in cancer cells and potentially modulating inflammatory responses. The sulfonyl group may also play a role in enhancing the compound's binding affinity to target proteins.
Pharmacokinetics
Upon systemic administration, this compound is partially oxidized and excreted as unchanged compound. Its pharmacokinetic profile suggests a moderate half-life, allowing for sustained biological activity post-administration.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Apoptosis induction via caspases |
MCF-7 (Breast Cancer) | 20 | GABA receptor modulation |
A549 (Lung Cancer) | 25 | Inhibition of cell proliferation |
Antimicrobial Activity
Additionally, the compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. Its mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Table 2: Antimicrobial Efficacy
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Properties : A study published in Cancer Research evaluated the effects of this compound on HeLa cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours .
- Antimicrobial Assay : Another study investigated its efficacy against common pathogens in clinical settings. The results demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent in treating infections .
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVJTQOHBQUGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368542 | |
Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179051-77-5 | |
Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromobenzenesulfonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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